molecular formula C12H11NO3 B3038756 5-(3,4-Dimethylphenyl)isoxazole-3-carboxylic acid CAS No. 898470-64-9

5-(3,4-Dimethylphenyl)isoxazole-3-carboxylic acid

Cat. No. B3038756
CAS RN: 898470-64-9
M. Wt: 217.22 g/mol
InChI Key: OQJZVSPZLQYBRS-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO5 . It’s a derivative of isoxazole, a five-membered heterocyclic compound .


Synthesis Analysis

The synthesis of isoxazoles, including derivatives like this compound, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .


Molecular Structure Analysis

The molecular weight of this compound is 249.22 . The InChI code for this compound is 1S/C12H11NO5/c1-16-9-4-3-7 (5-11 (9)17-2)10-6-8 (12 (14)15)13-18-10/h3-6H,1-2H3, (H,14,15) .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and depend on the specific substituents present in the molecule . For instance, α-halohydrazones/ketoximes can be transformed into trisubstituted pyrazoles/disubstituted isoxazoles by treatment with phosphine, acyl chloride, and a base .

Scientific Research Applications

Heterocyclic Compound Synthesis

5-(3,4-Dimethylphenyl)isoxazole-3-carboxylic acid has been utilized in the synthesis of heterocyclic compounds. For instance, its derivatives have been transformed into 5-arylisoxazole-3-hydroxamic acids, which upon rearrangement form 3,4-substituted 1,2,5-oxadiazoles, a process that involves aqueous KOH action. The structural characteristics of these compounds have been confirmed through single crystal X-ray analysis (Potkin et al., 2012).

Luminescence Sensing

Isoxazole derivatives have been noted for their potential in luminescence sensing. Specifically, dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate sensitivity to benzaldehyde-based derivatives. These derivatives include benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde, indicating potential applications of these compounds in fluorescence sensing (Shi et al., 2015).

Nootropic Activity

A specific derivative, 5-(4-bromobenzoyloxy)methyl-3-(3,4-dimethoxyphenyl)isoxazoline, synthesized from the addition reaction of nitrile oxides to allyl esters of aryl(hetaryl) carboxylic acids, has shown marked nootropic activity. This points to potential therapeutic applications for cognitive enhancement or treatment of neurological conditions (Dirnens et al., 2002).

Synthetic Precursors

The compound and its derivatives have been extensively utilized as synthetic precursors for a variety of compounds. They have been used in the total synthesis of natural products, drugs, herbicides, and agrochemical preparation, showcasing their versatility and crucial role in the synthesis of bio-pharmacologically active compounds (Vitale & Scilimati, 2013).

Future Directions

Isoxazole and its derivatives, including 5-(3,4-Dimethylphenyl)isoxazole-3-carboxylic acid, have significant importance in drug discovery . Therefore, it’s imperative to develop new eco-friendly synthetic strategies for these compounds. Future research may focus on expanding the chemical space of these heterocyclic scaffolds to bind to various biological targets .

properties

IUPAC Name

5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-4-9(5-8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJZVSPZLQYBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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